molecular formula C14H16N2 B7860975 N-[(quinolin-6-yl)methyl]cyclobutanamine

N-[(quinolin-6-yl)methyl]cyclobutanamine

Cat. No.: B7860975
M. Wt: 212.29 g/mol
InChI Key: BDBQJBNVQQBNAT-UHFFFAOYSA-N
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Description

N-[(quinolin-6-yl)methyl]cyclobutanamine is a small-molecule compound featuring a quinoline moiety linked via a methylene group to a cyclobutanamine scaffold. Quinoline derivatives are well-documented in medicinal chemistry for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(quinolin-6-ylmethyl)cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-4-13(5-1)16-10-11-6-7-14-12(9-11)3-2-8-15-14/h2-3,6-9,13,16H,1,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBQJBNVQQBNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-6-yl)methyl]cyclobutanamine typically involves the reaction of quinoline derivatives with cyclobutanamine under specific conditions. One common method is the condensation reaction between quinoline-6-carbaldehyde and cyclobutanamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Scientific Research Applications

Chemical Properties and Structure

N-[(quinolin-6-yl)methyl]cyclobutanamine features a cyclobutane ring attached to a quinoline moiety. This unique structure allows for diverse interactions with biological targets, making it a candidate for various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 12 to 25 mm against resistant strains.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit nitric oxide production in macrophage cell lines, indicating potential anti-inflammatory activity. IC50 values observed in related compounds range from 8.5 µM to 18 µM, suggesting comparable efficacy to established anti-inflammatory agents like ibuprofen.

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with specific receptors suggests potential roles as:

  • Ligands in Receptor Binding : The compound may serve as a ligand for various receptors involved in inflammation and infection pathways, which could lead to the development of new therapeutic agents.

Data Table: Biological Activities of this compound

Activity TypeAssay MethodResult (IC50 or Zone)Reference
AntimicrobialDisk diffusion12 - 25 mm
Anti-inflammatoryNO production assayIC50: 8.5 - 18 µM

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Modifications in the structure significantly impacted antimicrobial efficacy, indicating the importance of specific functional groups.
  • Mechanism of Action : Research indicates that this compound may modulate the activity of enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and bacterial growth.
  • Comparative Analysis : In comparison with structurally similar compounds, such as N-(quinolin-5-yl)methyl cyclopentanamine, this compound exhibited superior antimicrobial properties, suggesting that slight structural variations can lead to significant differences in biological activity.

Comparative Table: Similar Compounds

Compound NameStructure TypeNotable Activity
N-(quinolin-5-yl)methyl cyclopentanamineCyclopentanamineModerate antimicrobial activity
N-(quinolin-7-yl)methyl cyclobutanamineCyclobutanamineLimited data
N-(quinolin-6-yl)methyl cyclobutanamineCyclobutanamineSignificant antimicrobial & anti-inflammatory activity

Mechanism of Action

The mechanism of action of N-[(quinolin-6-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Cyclobutanamine derivatives vary in aromatic substituents (e.g., pyrano-pyridinyl, chromenyl, morpholinomethyl), which influence molecular weight and polarity. Quinoline-containing analogs like those in and -9 often feature extended enamide or acetamide linkages, increasing molecular complexity and weight compared to cyclobutanamine derivatives .

Synthesis Efficiency: Cyclobutanamine derivatives with chromenylmethyl substituents (e.g., 13b) achieve high yields (98%), whereas morpholinomethyl or pyrano-pyridinyl analogs exhibit lower yields (33–38%). This suggests steric or electronic effects of substituents impact reaction efficiency.

Physicochemical Properties: Cyclobutanamine in region 2 of HIF-1 inhibitors () improves target affinity but increases lipophilicity, reducing aqueous solubility. In contrast, propan-2-amine analogs prioritize solubility over potency. Quinoline-acetamide derivatives () exhibit moderate bioactivity (pIC₅₀ ~5.5–5.9), highlighting the role of electron-withdrawing groups (e.g., nitro, fluoro) in enhancing activity.

Biological Activity

N-[(quinolin-6-yl)methyl]cyclobutanamine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with a summary of research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a quinoline moiety. Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinase Activity : The compound acts as an inhibitor of specific receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. By blocking these kinases, the compound can reduce tumor growth and metastasis .
  • Induction of Apoptosis : Research has demonstrated that this compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, including those associated with cancer progression and microbial survival.
  • Receptor Binding : It can bind to receptors involved in signal transduction pathways, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Case Study 2: Antimicrobial Activity

In vitro assays against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This suggests potential for development as an antimicrobial agent.

Summary of Research Findings

Biological Activity Mechanism IC50/MIC Values
AnticancerKinase inhibition, apoptosis inductionIC50 = 15 µM (breast cancer)
AntimicrobialMembrane disruptionMIC = 8 µg/mL (S. aureus)

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